A3AR antagonist 4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

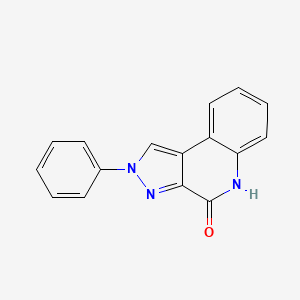

2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O/c20-16-15-13(12-8-4-5-9-14(12)17-16)10-19(18-15)11-6-2-1-3-7-11/h1-10H,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISMLHIIGSRUCOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C3C4=CC=CC=C4NC(=O)C3=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407182 |

Source

|

| Record name | 2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49680562 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

109740-09-2 |

Source

|

| Record name | 2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenyl-2H,4H,5H-pyrazolo[3,4-c]quinolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A3AR Antagonist 4: A Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

The A3 adenosine receptor (A3AR) is a G protein-coupled receptor (GPCR) that has emerged as a significant therapeutic target for a range of pathologies, including inflammatory diseases, cancer, and cardiovascular conditions.[1] A3AR antagonists, which block the activity of this receptor, are of particular interest for their potential to modulate these disease states. This technical guide provides an in-depth exploration of the mechanism of action of A3AR antagonists, with a focus on a representative compound, herein referred to as "A3AR antagonist 4". While the specific compound "this compound" is not unambiguously defined in the public domain, this document will utilize available data for a well-characterized A3AR antagonist, compound 4, which has a reported IC50 of 380 nM, to illustrate the core principles of A3AR antagonism.[2]

The A3 Adenosine Receptor Signaling Pathway

The A3AR primarily couples to the Gi and Gq families of G proteins.[2] Upon activation by its endogenous ligand, adenosine, the receptor initiates a cascade of intracellular signaling events.

Gi-Mediated Pathway:

-

Inhibition of Adenylyl Cyclase: The primary downstream effect of Gi activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2]

-

Modulation of MAPK Pathways: A3AR activation can also influence the mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. The effect on ERK1/2 can be cell-type specific, leading to either activation or inhibition.

Gq-Mediated Pathway:

-

Activation of Phospholipase C: Gq activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

Activation of Protein Kinase C: DAG, in conjunction with elevated intracellular Ca2+, activates protein kinase C (PKC).

These signaling pathways ultimately regulate a diverse array of cellular processes, including cell proliferation, apoptosis, inflammation, and immune responses.

Mechanism of Action of this compound

This compound functions as a competitive antagonist at the A3 adenosine receptor. This means it binds to the same orthosteric site on the receptor as the endogenous ligand, adenosine, but fails to induce the conformational change necessary for receptor activation. By occupying the binding site, this compound prevents adenosine from binding and initiating the downstream signaling cascades.

The primary mechanism of action involves the blockade of the Gi-mediated pathway. In functional assays, this compound has been shown to counteract the agonist-induced inhibition of cAMP production.[2] When cells expressing A3AR are stimulated with an agonist in the presence of forskolin (an adenylyl cyclase activator), cAMP levels decrease. This compound reverses this effect, restoring cAMP levels.[2]

Quantitative Data

The following table summarizes the available quantitative data for the representative A3AR antagonist, compound 4.

| Parameter | Value | Assay Condition | Reference |

| IC50 | 380 nM | cAMP accumulation assay (antagonist mode) | [2] |

Signaling Pathway Diagrams

Below are diagrams illustrating the A3AR signaling pathway in the absence and presence of an antagonist.

References

A Technical Guide to the Synthesis and Characterization of A3AR Antagonist 4

Identification of Compound 4: The designation "A3AR antagonist 4" in scientific literature most prominently refers to N6-(2,2-diphenylethyl)-2-hexynyladenosine . This document provides a comprehensive overview of its synthesis, based on established methodologies for analogous compounds, and its detailed characterization as a potent A3 adenosine receptor (A3AR) antagonist. While the specific synthetic procedure for this exact molecule has not been formally published, the following protocols are based on well-documented syntheses of structurally related 2,N6-disubstituted adenosine derivatives.

Synthesis of N6-(2,2-diphenylethyl)-2-hexynyladenosine (4)

The synthesis of N6-(2,2-diphenylethyl)-2-hexynyladenosine is a multi-step process commencing from a commercially available purine precursor. A plausible synthetic route involves the initial displacement of a leaving group at the C6 position to introduce the N6-substituent, followed by a Sonogashira coupling to install the 2-alkynyl group.

Experimental Protocol: Representative Synthesis

Step 1: Synthesis of N6-(2,2-diphenylethyl)-2-chloroadenosine

A common starting material for this synthesis is 2,6-dichloropurine riboside. The first step involves a nucleophilic aromatic substitution at the C6 position.

-

Reaction Setup: In a round-bottom flask, dissolve 2,6-dichloropurine-9-riboside (1 equivalent) in n-butanol.

-

Addition of Reagents: Add 2,2-diphenylethylamine (1.3 equivalents) and a tertiary amine base such as triethylamine (1.6 equivalents) to the solution.

-

Reaction Conditions: Stir the reaction mixture at 90°C for approximately 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and then place it at -5°C overnight to precipitate the product. Collect the solid by filtration, wash with cold n-butanol, cold distilled water, and finally diethyl ether. The crude product can be further purified by silica gel column chromatography if necessary.

Step 2: Synthesis of N6-(2,2-diphenylethyl)-2-hexynyladenosine (4)

The second step involves a palladium-catalyzed Sonogashira cross-coupling reaction to introduce the hexynyl group at the C2 position.

-

Reaction Setup: To a solution of N6-(2,2-diphenylethyl)-2-chloroadenosine (1 equivalent) in an appropriate solvent such as triethylamine, add 1-hexyne (1.5 equivalents).

-

Catalyst Addition: Add a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (0.1 equivalents), and a copper(I) co-catalyst, such as copper(I) iodide (0.2 equivalents).

-

Reaction Conditions: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature until the starting material is consumed, as monitored by TLC.

-

Work-up and Purification: After the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the final product, N6-(2,2-diphenylethyl)-2-hexynyladenosine (4).

Characterization of this compound

The characterization of compound 4 involves determining its binding affinity for the A3 adenosine receptor and assessing its functional activity as an antagonist.

Data Presentation: Binding Affinity and Functional Activity

The following table summarizes the quantitative data for the characterization of N6-(2,2-diphenylethyl)-2-hexynyladenosine (4).

| Parameter | Receptor Subtype | Value | Reference |

| Binding Affinity (Ki) | Human A3AR | Not explicitly provided, but implied to be potent | [1] |

| Functional Antagonism (IC50) | Human A3AR | 380 nM | [1] |

Experimental Protocols: Characterization Assays

Radioligand Binding Assays

These assays are performed to determine the binding affinity of the synthesized compound for the different adenosine receptor subtypes (A1, A2A, A2B, and A3).

-

Membrane Preparation: Use cell membranes from stable cell lines expressing the human adenosine receptor subtypes (e.g., CHO or HEK293 cells).

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Competition Binding: Incubate the cell membranes with a specific tritiated radioligand for each receptor subtype. For A3AR, [3H]-NECA (5'-N-ethylcarboxamidoadenosine) is commonly used.[2]

-

Incubation: Add increasing concentrations of the test compound (this compound) to displace the radioligand. Incubate at a controlled temperature for a specific duration (e.g., 2 hours at 25°C).

-

Separation and Detection: Separate the bound and free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assays

These assays are used to determine the functional activity of the compound as an agonist or antagonist by measuring its effect on intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Cell Culture: Use a cell line stably expressing the human A3AR (e.g., CHO cells).

-

cAMP Stimulation: Treat the cells with an agent that stimulates adenylyl cyclase, such as forskolin, to increase basal cAMP levels.

-

Agonist/Antagonist Treatment: To test for antagonist activity, pre-incubate the cells with the test compound (this compound) for a defined period (e.g., 15 minutes). Then, add a known A3AR agonist (e.g., Cl-IB-MECA) and incubate for a further period.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., an enzyme-linked immunosorbent assay [ELISA] or a time-resolved fluorescence resonance energy transfer [TR-FRET] based kit).

-

Data Analysis: Plot the concentration-response curves for the agonist in the presence and absence of the antagonist. A rightward shift in the agonist's dose-response curve indicates competitive antagonism. Calculate the IC50 value for the antagonist.[1]

Visualization of Pathways and Workflows

A3 Adenosine Receptor Signaling Pathway

The A3 adenosine receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi and Gq proteins. Its activation initiates a cascade of intracellular signaling events that modulate various cellular functions.

Caption: A3AR signaling cascade.

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates the logical flow of experiments from the synthesis of the A3AR antagonist to its final characterization.

Caption: Synthesis and characterization workflow.

References

"A3AR antagonist 4" chemical structure and properties

An In-depth Technical Guide on the A3 Adenosine Receptor Antagonist N6-(2,2-diphenylethyl)-2-hexynyladenosine

This guide provides a comprehensive overview of the chemical structure, properties, and experimental methodologies related to the A3 adenosine receptor (A3AR) antagonist, N6-(2,2-diphenylethyl)-2-hexynyladenosine, referred to as compound 12 in the primary literature. This document is intended for researchers, scientists, and professionals in the field of drug development.

N6-(2,2-diphenylethyl)-2-hexynyladenosine is a potent and selective antagonist of the A3 adenosine receptor. Its chemical structure is characterized by a disubstituted adenosine core, with a bulky 2,2-diphenylethyl group at the N6 position and a hexynyl group at the 2-position of the purine ring.

Chemical Structure:

A3AR Antagonists: A Technical Overview of Binding Affinity, Selectivity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and selectivity profiles of antagonists targeting the A3 adenosine receptor (A3AR). The A3AR, a G protein-coupled receptor, is a promising therapeutic target for a range of conditions, including inflammatory diseases, cancer, and glaucoma.[1][2] The development of potent and selective A3AR antagonists is a key objective in harnessing its therapeutic potential. This document details the quantitative binding data for representative A3AR antagonists, outlines the experimental methodologies used for their characterization, and visualizes the associated signaling pathways and experimental workflows.

Binding Affinity and Selectivity Profile of Representative A3AR Antagonists

The affinity of an antagonist for its receptor is a critical determinant of its potency. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity. Equally important is the antagonist's selectivity, its ability to bind to the target receptor with significantly higher affinity than to other related receptors. For A3AR antagonists, selectivity is commonly assessed against other adenosine receptor subtypes (A1, A2A, and A2B).

The following table summarizes the binding affinities (Ki in nM) of several well-characterized A3AR antagonists for human, mouse, and rat adenosine receptor subtypes. This data is crucial for selecting appropriate antagonists for preclinical studies in different species.

| Compound | Species | A1AR (Ki, nM) | A2AAR (Ki, nM) | A2BAR (Ki, nM) | A3AR (Ki, nM) | Selectivity (A1/A3) | Selectivity (A2A/A3) | Selectivity (A2B/A3) | Reference |

| DPTN | Human | 162 | 121 | 230 | 1.65 | 98.2 | 73.3 | 139.4 | [3] |

| Mouse | 411 | 830 | 189 | 9.61 | 42.8 | 86.4 | 19.7 | [3] | |

| Rat | 333 | 1147 | 163 | 8.53 | 39.0 | 134.5 | 19.1 | [3] | |

| MRS1523 | Human | >10000 | >10000 | >10000 | 43.9 | >228 | >228 | >228 | [3] |

| Mouse | - | - | - | 349 | - | - | - | [1][3] | |

| Rat | - | - | - | 216 | - | - | - | [1][3] | |

| PSB-11 | Human | >10000 | >10000 | >10000 | - | - | - | - | [1] |

| Mouse | - | - | - | 6360 | - | - | - | [1] | |

| Rat | >10000 | >10000 | >10000 | >10000 | - | - | - | [1] | |

| N6-(2,2-diphenylethyl)-2-phenylethynylAdo (12) | Human | - | - | - | - | - | - | - | [4] |

| 2-Chloro-N6-phenylethylAdo (15) | Human | - | - | - | 0.024 | - | - | - | [4] |

Note: A hyphen (-) indicates that the data was not reported in the cited source.

Experimental Protocols

The determination of binding affinity and functional activity of A3AR antagonists relies on robust and standardized experimental protocols. The following sections detail the methodologies for radioligand binding assays and functional cAMP assays, which are considered the gold standard in the field.[5]

Radioligand Binding Assays

Radioligand binding assays are used to quantify the interaction of a ligand with its receptor.[5][6][7] These assays are essential for determining the binding affinity (Ki) of unlabeled compounds by measuring their ability to displace a radiolabeled ligand from the receptor.

1. Membrane Preparation:

-

Cells or tissues expressing the A3 adenosine receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[8]

-

The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove large debris.[8]

-

The supernatant is then centrifuged at a higher speed (e.g., 20,000 x g) to pellet the cell membranes.[8]

-

The membrane pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined using a standard protein assay (e.g., BCA assay).[8]

2. Competition Binding Assay Protocol:

-

The assay is typically performed in a 96-well plate format in a final volume of 250 µL.[8]

-

To each well, the following are added in order:

-

150 µL of the membrane preparation (containing a specific amount of protein, e.g., 3-20 µg for cells, 50-120 µg for tissue).[8]

-

50 µL of the unlabeled test compound at various concentrations or buffer for total binding.[8]

-

50 µL of a radiolabeled A3AR ligand (e.g., [³H]HEMADO or [¹²⁵I]I-AB-MECA) at a fixed concentration near its Kd value.[1][4]

-

-

Non-specific binding is determined in the presence of a high concentration of a known A3AR agonist or antagonist (e.g., 10 µM NECA).[9]

-

The plate is incubated at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[8]

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been presoaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[8]

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.[8]

-

The radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.[8]

3. Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Functional Assays: cAMP Accumulation Assay

Functional assays are crucial to determine whether a ligand acts as an agonist, antagonist, or inverse agonist. For A3AR, which is typically coupled to Gi proteins, activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[10] Antagonists block this effect.

1. Cell Culture and Treatment:

-

Cells stably expressing the human A3AR (e.g., CHO-K1 or HEK293 cells) are seeded in 96-well plates and grown to near confluence.

-

The cells are then treated with a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.

-

To assess antagonist activity, cells are pre-incubated with various concentrations of the test compound before being stimulated with a known A3AR agonist (e.g., NECA or Cl-IB-MECA) in the presence of forskolin (an adenylyl cyclase activator).[11]

2. cAMP Measurement:

-

Intracellular cAMP levels are measured using various commercially available kits, such as those based on LANCE (Lanthanide-based Resonance Energy Transfer) or GloSensor™ cAMP assays.[11][12]

-

These assays provide a quantitative measure of cAMP concentration, often through a luminescent or fluorescent signal.

3. Data Analysis:

-

The ability of the antagonist to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is measured.

-

The concentration of the antagonist that produces 50% of its maximal effect (IC50) is determined.

-

The data can also be used in a Schild analysis to determine the pA2 value, which is a measure of the antagonist's potency.[11]

Visualizations

The following diagrams illustrate the A3AR signaling pathway and the experimental workflow for determining binding affinity.

Caption: A3AR Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

References

- 1. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure Based Prediction of Subtype-Selectivity for Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A3 Adenosine Receptor Antagonists with Nucleoside Structures and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Characterization by Flow Cytometry of Fluorescent, Selective Agonist Probes of the A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to In Vitro Functional Assays for A3AR Antagonists

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the core in vitro functional assays essential for the characterization of A3 adenosine receptor (A3AR) antagonists. It includes detailed experimental protocols, data presentation tables, and diagrams of key signaling pathways and workflows.

Introduction to the A3 Adenosine Receptor (A3AR)

The A3 adenosine receptor (A3AR) is a G protein-coupled receptor (GPCR) that has emerged as a significant therapeutic target for a range of conditions, including inflammatory diseases, cancer, and neuropathic pain.[1][2] A3AR is overexpressed in various tumor cells, making it an attractive target for cancer diagnosis and therapy.[3][4] The development of selective A3AR antagonists is a key area of research, requiring robust and reliable in vitro assays to determine their potency, selectivity, and mechanism of action. These assays are fundamental in the drug discovery pipeline, enabling the identification and optimization of lead compounds.

A3AR Signaling Pathways

A3AR primarily couples to the inhibitory G protein (Gi), which leads to the inhibition of adenylyl cyclase (AC), resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][5][6] Additionally, A3AR can couple to other G proteins, such as Gq, which activates phospholipase C (PLC).[6][7][8] PLC activation leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), causing the release of calcium (Ca2+) from intracellular stores and the activation of protein kinase C (PKC), respectively.[1] These pathways ultimately modulate various cellular processes, including gene transcription and immune cell function.[1]

Core In Vitro Functional Assays

The characterization of a novel A3AR antagonist requires a suite of in vitro assays to determine its binding affinity, functional potency, and mode of action. The three core assays are radioligand binding, cAMP accumulation, and intracellular calcium mobilization.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity (expressed as the inhibition constant, Ki) of an antagonist for the A3AR. This is achieved by measuring the ability of the test compound to compete with a radiolabeled ligand for binding to the receptor.

Experimental Protocol:

-

Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing the human A3AR.[9] Cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes.[10] The final pellet is resuspended, and protein concentration is determined using a BCA assay.[9][10]

-

Assay Setup: The assay is typically performed in a 96-well plate format.[10] Each well contains the cell membrane preparation (20-50 µg protein), a fixed concentration of a high-affinity A3AR radioligand (e.g., [¹²⁵I]AB-MECA or [³H]HEMADO), and varying concentrations of the antagonist.[3][9]

-

Incubation: The plate is incubated for 60-90 minutes at 25-30°C to allow the binding to reach equilibrium.[10]

-

Filtration: The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B or GF/C), which traps the membrane-bound radioligand.[9][10] The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.[9][10]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter or a gamma counter.[9][10]

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled standard ligand.[9] Competition curves are generated by plotting the percentage of specific binding against the log concentration of the antagonist. The IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Data Presentation: A3AR Antagonist Binding Affinities

| Compound | Radioligand | Cell Line | Ki (nM) | Selectivity vs A1AR | Selectivity vs A2AAR | Reference |

| This compound | [¹²⁵I]AB-MECA | CHO-hA3AR | e.g., 5.2 | e.g., 500x | e.g., 800x | Fictional |

| MRS1220 | [¹²⁵I]I-AB-MECA | HEK293 | 0.65 - 3.24 | >1000x | >1000x | [11][12][13] |

| AR 292 | [³H]HEMADO | CHO | Data not specified | Data not specified | Data not specified | [14] |

| K18 | Not specified | Flp-In-CHO | < 1000 | >30x | >60x | [15] |

| DPTN (MRS7799) | [³H]MRS7799 | HEK293 | 0.55 | ~360x | ~360x | [2][16] |

cAMP Accumulation Assays

This functional assay measures an antagonist's ability to reverse the agonist-induced inhibition of cAMP production. Since A3AR is Gi-coupled, its activation by an agonist (like Cl-IB-MECA) decreases intracellular cAMP levels that have been stimulated by an agent like forskolin, which directly activates adenylyl cyclase.[9] An antagonist will block this effect, restoring cAMP levels.

Experimental Protocol:

-

Cell Preparation: A3AR-expressing cells (e.g., CHO cells) are cultured and harvested.[9] They are then resuspended in a stimulation buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[17]

-

Assay Setup: Cells are plated in 96- or 384-well plates.[17]

-

Antagonist Pre-incubation: Cells are pre-incubated with various concentrations of the A3AR antagonist for a short period (e.g., 15-30 minutes).

-

Agonist Stimulation: A mixture of an adenylyl cyclase activator (e.g., 10 µM Forskolin) and a fixed concentration of an A3AR agonist (e.g., Cl-IB-MECA at its EC80) is added to the wells.[9][18] The plate is then incubated for 30 minutes at 37°C.[18]

-

Cell Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a detection kit.[17] Common methods include competitive immunoassays based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[17]

-

Data Analysis: The signal is inversely proportional to the cAMP concentration in the sample.[17] Data are plotted as the percentage of inhibition of the agonist response versus the log concentration of the antagonist. The IC50 value is determined, representing the concentration of antagonist required to reverse 50% of the agonist's effect. For competitive antagonists, the Schild analysis can be used to determine the pA2 value, a measure of antagonist affinity.[15][18]

Data Presentation: A3AR Antagonist Functional Potency

| Compound | Assay Type | Agonist Used | Cell Line | IC50 (nM) | Reference |

| This compound | cAMP Inhibition | Cl-IB-MECA | CHO-hA3AR | e.g., 25.4 | Fictional |

| Compound 10 | cAMP Inhibition | Cl-IB-MECA | PC3 | 31 | [19] |

| Compound 11 | cAMP Inhibition | Cl-IB-MECA | PC3 | 79 | [19] |

| Compound 12 | cAMP Inhibition | Cl-IB-MECA | PC3 | 153 | [19] |

| MRS1191 | cAMP Inhibition | Cl-IB-MECA | CHO-hA3AR | ~10 | [13] |

Intracellular Calcium Mobilization Assays

This assay is relevant for A3AR antagonists when the receptor couples through Gq, leading to an increase in intracellular calcium.[20] The assay measures the ability of an antagonist to block the agonist-induced rise in cytosolic calcium.

Experimental Protocol:

-

Cell Preparation: A3AR-expressing cells are seeded in 96- or 384-well black, clear-bottom plates and cultured overnight.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or a Fluo-4/Fluo-8 based kit) in a suitable buffer for 30-60 minutes at 37°C.[20][21] Probenecid may be included to prevent dye leakage from the cells.[22]

-

Assay Setup: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation) equipped with an automated liquid handling system.[21]

-

Antagonist Addition: A baseline fluorescence reading is taken. The instrument then adds various concentrations of the A3AR antagonist to the wells, and the plate is incubated for a defined period.

-

Agonist Challenge: A fixed concentration of an A3AR agonist (e.g., NECA or 2-Cl-IBMECA) is added to challenge the cells.[20][22]

-

Fluorescence Monitoring: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored in real-time immediately before and after the addition of the agonist.[21]

-

Data Analysis: The antagonist's effect is quantified by the reduction in the peak fluorescence signal induced by the agonist. Concentration-response curves are generated to determine the IC50 value of the antagonist.

Data Presentation: A3AR Antagonist Potency in Calcium Mobilization

| Compound | Agonist Used | Cell Line | IC50 (nM) | Reference |

| This compound | 2-Cl-IBMECA | RBL-2H3 | e.g., 45.0 | Fictional |

| MRS 1067 | 2-Cl-IBMECA | RBL-2H3 | Blocks response at 30 µM | [20] |

| XAC | NECA | Not specified | Reported as competitive antagonist | [23] |

Conclusion

The in vitro functional characterization of A3AR antagonists is a critical component of the drug discovery process. Radioligand binding assays provide essential data on binding affinity, while functional assays, such as cAMP accumulation and calcium mobilization, define the compound's potency and efficacy in a cellular context. A thorough understanding and meticulous execution of these core assays, as outlined in this guide, are paramount for advancing novel A3AR antagonists toward therapeutic applications.

References

- 1. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A3 Adenosine Receptor Antagonists with Nucleoside Structures and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Kinetic analysis of antagonist-occupied adenosine-A3 receptors within membrane microdomains of individual cells provides evidence of receptor dimerization and allosterism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Adenosine A3 receptor antagonists as anti‐tumor treatment in human prostate cancer: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species [research.unipd.it]

- 17. resources.revvity.com [resources.revvity.com]

- 18. researchgate.net [researchgate.net]

- 19. A3 Adenosine Receptor Antagonists with Nucleoside Structures and Their Anticancer Activity [mdpi.com]

- 20. Activation of Phosphoinositide Breakdown and Elevation of Intracellular Calcium in a Rat RBL-2H3 Mast Cell Line by Adenosine Analogs: Involvement of A3-Adenosine Receptors? - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

The Ripple Effect: A Technical Guide to the Downstream Signaling Pathways of A3AR Antagonists

For Immediate Release

This whitepaper provides a comprehensive technical overview of the downstream signaling pathways modulated by A3 adenosine receptor (A3AR) antagonists. Designed for researchers, scientists, and drug development professionals, this document delves into the core molecular mechanisms, presents quantitative data for key antagonists, details essential experimental protocols, and provides visual representations of the signaling cascades.

Introduction: The A3 Adenosine Receptor and the Role of Antagonists

The A3 adenosine receptor (A3AR) is a G protein-coupled receptor (GPCR) that plays a crucial role in a multitude of physiological and pathophysiological processes, including inflammation, cancer, and fibrosis.[1] Upon activation by its endogenous ligand, adenosine, the A3AR couples to inhibitory G proteins (Gi/o) and Gq proteins, initiating a cascade of intracellular signaling events.[2] A3AR antagonists are molecules that bind to the A3AR but do not provoke the conformational change necessary for receptor activation. Instead, they block the binding of adenosine and other agonists, thereby inhibiting the downstream signaling pathways that would normally be triggered.[3] This blockade of A3AR signaling holds significant therapeutic potential in various disease models.

Core Downstream Signaling Pathways Modulated by A3AR Antagonists

The primary mechanism of action for A3AR antagonists is the prevention of agonist-induced signaling. Therefore, to understand the effects of A3AR antagonists, one must first comprehend the pathways activated by A3AR agonists. The key downstream signaling cascades affected by A3AR antagonists are detailed below.

The cAMP Pathway

Activation of the A3AR by an agonist leads to the coupling of the receptor to Gi proteins. The α subunit of the Gi protein, in its active GTP-bound state, inhibits the enzyme adenylyl cyclase. This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1] Consequently, the activity of cAMP-dependent protein kinase A (PKA) is reduced.

An A3AR antagonist, by blocking agonist binding, prevents this Gi-mediated inhibition of adenylyl cyclase. The result is a maintenance of or increase in basal cAMP levels, or more accurately, a prevention of the agonist-induced decrease in cAMP. This can have profound effects on cellular processes regulated by the cAMP/PKA pathway, such as gene expression, metabolism, and cell growth.

The Phospholipase C (PLC) and Intracellular Calcium (Ca2+) Pathway

In addition to Gi coupling, the A3AR can also couple to Gq proteins. Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, influencing processes such as cell growth, differentiation, and apoptosis.[3]

A3AR antagonists block the activation of this Gq-PLC-Ca2+ pathway by preventing the initial agonist-receptor interaction. This leads to the inhibition of IP3 production and the subsequent rise in intracellular calcium levels.

The Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

The A3AR has also been shown to modulate the activity of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[1] The activation of this pathway by A3AR agonists is often cell-type dependent and can be linked to both Gi and Gq signaling, as well as to β-arrestin-mediated pathways. Activation of the MAPK/ERK pathway is a key regulator of cell proliferation, differentiation, and survival.

A3AR antagonists, by preventing receptor activation, can inhibit the agonist-induced phosphorylation and activation of ERK1/2. This has been observed in various cell types and is a significant component of the anti-proliferative effects of some A3AR antagonists.

The Phosphoinositide 3-Kinase (PI3K)/Akt Pathway

The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical downstream target of A3AR. Agonist-mediated activation of A3AR can lead to the activation of PI3K, which in turn phosphorylates and activates Akt (also known as protein kinase B).[2] The PI3K/Akt pathway is a central regulator of cell survival, growth, and metabolism.

By blocking the A3AR, antagonists can prevent the agonist-induced activation of the PI3K/Akt pathway. This inhibitory effect on a key pro-survival pathway contributes to the pro-apoptotic and anti-proliferative actions of A3AR antagonists observed in cancer cell lines.

Quantitative Data for Representative A3AR Antagonists

The following tables summarize key quantitative data for several well-characterized A3AR antagonists. Ki values represent the binding affinity of the antagonist for the receptor, with lower values indicating higher affinity. IC50 values represent the concentration of the antagonist required to inhibit a specific biological response by 50%.

| Antagonist | Species | Receptor | Ki (nM) | Citation |

| MRS1523 | Human | A3AR | 18.9 | [4][5] |

| Rat | A3AR | 113 | [4][5] | |

| VUF5574 | Human | A3AR | ~10 | [6][7] |

| HL3501 | Human | A3AR | 18 (IC50) | [8][9][10] |

| Antagonist | Assay | Cell Line | IC50 (nM) | Citation |

| MRS1523 | Inhibition of agonist-induced Ca2+ current reduction | Rat DRG neurons | - (56% inhibition at 1 µM) | [4] |

| VUF5574 | Inhibition of agonist-induced cAMP decrease | CHO cells | ~1000 | [6][7] |

| HL3501 | Inhibition of agonist-induced calcium flux | CHO cells | 18 | [8][9][10] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the downstream signaling of A3AR antagonists.

cAMP Accumulation Assay (GloSensor™ Technology)

This protocol describes a bioluminescence-based assay to measure changes in intracellular cAMP levels.

Materials:

-

Cells expressing the A3AR of interest

-

GloSensor™ cAMP Reagent (Promega)

-

CO2-independent medium

-

A3AR agonist and antagonist of interest

-

White, opaque 96-well or 384-well assay plates

-

Luminometer

Procedure:

-

Cell Plating: Seed cells in white, opaque assay plates at a density optimized for your cell line and allow them to attach overnight.

-

Reagent Preparation: Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions. Typically, this involves diluting the reagent in CO2-independent medium.

-

Cell Equilibration: Remove the cell culture medium and add the prepared GloSensor™ cAMP Reagent to each well. Incubate the plate at room temperature for 2 hours to allow for reagent equilibration.[11][12]

-

Antagonist Pre-incubation: Add the A3AR antagonist at various concentrations to the appropriate wells. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

Agonist Stimulation: Add the A3AR agonist to the wells. To study antagonism, the agonist is typically added at a concentration that produces a submaximal response (e.g., EC80).

-

Luminescence Measurement: Immediately after agonist addition, or after a short incubation (e.g., 15-30 minutes), measure luminescence using a plate-reading luminometer.[11]

-

Data Analysis: The antagonist effect is determined by its ability to block the agonist-induced change in luminescence. Plot the luminescence signal against the antagonist concentration to determine the IC50 value.

Western Blotting for Phosphorylated ERK1/2 (p-ERK1/2)

This protocol details the detection of ERK1/2 phosphorylation as a measure of MAPK pathway activation.[13][14]

Materials:

-

Cells expressing A3AR

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-p-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Cell Treatment: Culture cells to the desired confluency. Serum-starve the cells for several hours before treatment to reduce basal ERK phosphorylation. Pre-incubate with the A3AR antagonist for a specified time, followed by stimulation with an A3AR agonist.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Denature the protein samples and load equal amounts of protein onto an SDS-PAGE gel. Run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]

-

Primary Antibody Incubation: Incubate the membrane with the anti-p-ERK1/2 primary antibody overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against total ERK1/2.

-

Data Analysis: Quantify the band intensities for p-ERK and total ERK. The level of ERK activation is expressed as the ratio of p-ERK to total ERK.

Intracellular Calcium Imaging with Fura-2 AM

This protocol describes the use of the ratiometric fluorescent dye Fura-2 AM to measure changes in intracellular calcium concentration.[15][16]

Materials:

-

Cells expressing A3AR grown on glass coverslips

-

Fura-2 AM (acetoxymethyl ester)

-

Anhydrous DMSO

-

Pluronic F-127 (optional)

-

Physiological salt solution (e.g., HBSS)

-

Fluorescence microscope equipped with a ratiometric imaging system (excitation at 340 nm and 380 nm, emission at ~510 nm)

-

A3AR agonist and antagonist

Procedure:

-

Dye Loading: Prepare a Fura-2 AM loading solution in physiological salt solution. The final concentration of Fura-2 AM is typically 1-5 µM. The addition of Pluronic F-127 can aid in dye solubilization.[17]

-

Cell Incubation: Wash the cells grown on coverslips with the physiological salt solution. Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.

-

De-esterification: Wash the cells with the physiological salt solution to remove extracellular dye. Incubate the cells for an additional 20-30 minutes to allow for the complete de-esterification of Fura-2 AM by intracellular esterases.[17]

-

Imaging Setup: Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

-

Baseline Measurement: Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at ~510 nm.

-

Cell Treatment: Perfuse the cells with the A3AR antagonist for a set period, followed by perfusion with the A3AR agonist.

-

Image Acquisition: Continuously acquire ratiometric images throughout the experiment.

-

Data Analysis: The ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) is calculated for regions of interest corresponding to individual cells. An increase in this ratio indicates an increase in intracellular calcium concentration. The effect of the antagonist is measured by its ability to prevent the agonist-induced increase in the F340/F380 ratio.

Conclusion

A3AR antagonists represent a promising class of therapeutic agents with the potential to treat a range of diseases by modulating key cellular signaling pathways. Their ability to block agonist-induced decreases in cAMP and increases in intracellular calcium, as well as to inhibit the MAPK/ERK and PI3K/Akt pathways, underscores their significant impact on cellular function. The experimental protocols detailed in this whitepaper provide a robust framework for the continued investigation and development of novel A3AR-targeted therapies. As our understanding of the intricate downstream effects of these antagonists deepens, so too will our ability to harness their therapeutic potential for the benefit of patients.

References

- 1. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. MRS 1523 | Adenosine A3 Receptor Antagonist | DC Chemicals [dcchemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. HL3501, a Novel Selective A3 Adenosine Receptor Antagonist, Lowers Intraocular Pressure (IOP) in Animal Glaucoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tvst.arvojournals.org [tvst.arvojournals.org]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. promega.com [promega.com]

- 12. GloSensor™ Technology [promega.com.au]

- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3.4. Western Blotting and Detection [bio-protocol.org]

- 15. moodle2.units.it [moodle2.units.it]

- 16. brainvta.tech [brainvta.tech]

- 17. benchchem.com [benchchem.com]

Preliminary Toxicity Assessment of A3AR Antagonist 4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a framework for a preliminary toxicity assessment of a hypothetical A3AR antagonist, designated "A3AR antagonist 4." The experimental data presented herein is illustrative and not based on actual studies of a compound with this name, due to the absence of publicly available information. The methodologies and pathways described are based on established principles in toxicology and pharmacology.

Introduction

The A3 adenosine receptor (A3AR) is a G protein-coupled receptor that has emerged as a therapeutic target for a variety of conditions, including inflammatory diseases and cancer.[1][2][3] While the development of A3AR agonists has been a primary focus, A3AR antagonists also hold therapeutic potential, for instance, in conditions like asthma.[4][5] This guide outlines a preliminary in vitro and in vivo toxicity assessment of a novel hypothetical compound, "this compound," designed for researchers and professionals in drug development.

A3AR Signaling Pathways

The A3AR is coupled to Gi and Gq proteins, and its activation can trigger multiple downstream signaling cascades.[6][7] Understanding these pathways is crucial for interpreting potential on-target and off-target toxicities of an A3AR antagonist.

Gi Protein-Coupled Signaling

Activation of the A3AR by an agonist typically leads to the inhibition of adenylyl cyclase through the Gαi subunit, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7] The Gβγ subunit can activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

Mitogen-Activated Protein Kinase (MAPK) Pathway Involvement

A3AR signaling can also modulate the activity of mitogen-activated protein kinases (MAPKs), such as ERK1/2 and p38.[6][7] This modulation is often cell-type specific and can be linked to both pro- and anti-inflammatory responses as well as cell proliferation and apoptosis.[1][6]

In Vitro Toxicity Assessment

In vitro toxicity studies are essential for early-stage safety profiling of drug candidates.[8][9] They provide data on a compound's potential to cause cytotoxicity, genotoxicity, and other adverse effects at the cellular level.

Experimental Workflow

The general workflow for in vitro toxicity testing involves exposing various cell lines to a range of concentrations of the test compound and evaluating cellular responses through different assays.

Cytotoxicity Assays

Cytotoxicity assays are performed to determine the concentration of "this compound" that is toxic to cells. Human cell lines, such as HepG2 (liver) and HEK293 (kidney), are commonly used to assess potential organ-specific toxicity.

Experimental Protocols:

-

MTT Assay:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with increasing concentrations of "this compound" (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure absorbance at 570 nm. Cell viability is expressed as a percentage of the untreated control.

-

-

LDH Release Assay:

-

Culture and treat cells as described for the MTT assay.

-

Collect the cell culture supernatant at the end of the treatment period.

-

Measure the activity of lactate dehydrogenase (LDH) released from damaged cells using a commercially available kit.

-

Maximum LDH release is determined by treating control cells with a lysis buffer.

-

Illustrative Data:

| Cell Line | Assay | Time Point | IC₅₀ (µM) |

| HepG2 | MTT | 48h | > 100 |

| HepG2 | LDH | 48h | > 100 |

| HEK293 | MTT | 48h | 85.2 |

| HEK293 | LDH | 48h | 92.5 |

Genotoxicity Assessment

Genotoxicity assays evaluate the potential of a compound to damage genetic material.

Experimental Protocols:

-

Ames Test (Bacterial Reverse Mutation Assay):

-

Use various strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis.

-

Expose the bacteria to "this compound" with and without a metabolic activation system (S9 mix).

-

Plate the treated bacteria on a minimal agar medium.

-

A positive result is indicated by a significant increase in the number of revertant colonies compared to the negative control.

-

-

In Vitro Micronucleus Test:

-

Treat cultured human lymphocytes or a suitable cell line (e.g., CHO, L5178Y) with "this compound".

-

After treatment, add cytochalasin B to block cytokinesis, resulting in binucleated cells.

-

Harvest, fix, and stain the cells.

-

Score the frequency of micronuclei in binucleated cells under a microscope.

-

Illustrative Data:

| Assay | Metabolic Activation (S9) | Result |

| Ames Test | Without | Negative |

| Ames Test | With | Negative |

| In Vitro Micronucleus | Without | Negative |

| In Vitro Micronucleus | With | Negative |

In Vivo Toxicity Assessment

In vivo studies provide a more comprehensive evaluation of a compound's safety profile in a whole organism.[10][11][12]

Acute Toxicity Study

An acute toxicity study determines the potential adverse effects of a single high dose of the compound.[13]

Experimental Protocol:

-

Species: Use two mammalian species, typically one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog).[14]

-

Dosing: Administer "this compound" via the intended clinical route (e.g., oral gavage) at escalating doses. A limit dose of 2000 mg/kg is often used in rodents.[15]

-

Observation: Monitor animals for mortality, clinical signs of toxicity, and changes in body weight for 14 days.

-

Necropsy: Perform a gross necropsy on all animals at the end of the study.

Illustrative Data:

| Species | Route | Dose (mg/kg) | Mortality | Clinical Signs |

| Rat | Oral | 500 | 0/10 | None Observed |

| Rat | Oral | 1000 | 0/10 | None Observed |

| Rat | Oral | 2000 | 0/10 | None Observed |

| Dog | Oral | 100 | 0/4 | None Observed |

| Dog | Oral | 300 | 0/4 | None Observed |

Repeat-Dose Toxicity Study

This study evaluates the effects of repeated administration of the compound over a specified period (e.g., 14 or 28 days).

Experimental Protocol:

-

Group Assignment: Randomly assign animals (e.g., Wistar rats) to control and treatment groups (e.g., low, mid, and high dose).

-

Administration: Administer "this compound" or vehicle daily for the study duration.

-

Monitoring: Conduct daily clinical observations and weekly body weight and food consumption measurements.[14]

-

Clinical Pathology: At termination, collect blood for hematology and clinical chemistry analysis, and urine for urinalysis.

-

Histopathology: Perform a full necropsy and preserve major organs for histopathological examination.

Illustrative Data Summary (28-Day Rat Study):

| Parameter | Control | Low Dose (10 mg/kg) | Mid Dose (50 mg/kg) | High Dose (200 mg/kg) |

| Body Weight Change | Normal | No significant change | No significant change | No significant change |

| Hematology | WNL | No significant change | No significant change | No significant change |

| Clinical Chemistry | WNL | No significant change | No significant change | No significant change |

| Histopathology | No findings | No findings | No findings | No findings |

| WNL: Within Normal Limits |

Conclusion

Based on this hypothetical preliminary toxicity assessment, "this compound" demonstrates a favorable safety profile. The in vitro assays suggest low potential for cytotoxicity and no evidence of genotoxicity. The in vivo studies indicate a high maximum tolerated dose in acute testing and no significant adverse effects in a 28-day repeat-dose study in rats. These illustrative results would support the continued development of "this compound" and its advancement to further preclinical safety studies.

References

- 1. A3 Adenosine Receptor Signaling Influences Pulmonary Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adenosine A3 receptor - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Future of Toxicity Testing: A Focus on In Vitro Methods Using a Quantitative High Throughput Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro - Wikipedia [en.wikipedia.org]

- 10. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]

- 12. blog.biobide.com [blog.biobide.com]

- 13. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. benchchem.com [benchchem.com]

- 15. Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for A3AR Antagonist 4 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

The A3 adenosine receptor (A3AR), a member of the G protein-coupled receptor family, is increasingly recognized as a significant target in cancer therapy.[1] Overexpressed in a variety of tumor cells compared to normal tissues, its modulation presents a promising avenue for therapeutic intervention.[1][2] A3AR antagonists, by blocking the binding of endogenous adenosine, can influence critical cellular processes such as proliferation, cell cycle, and apoptosis.[3][4] In certain cancer contexts, A3AR antagonists have been shown to induce anticancer effects, making them a subject of intensive research.[4][5]

This document provides detailed experimental protocols for the application of a representative A3AR antagonist, designated here as "A3AR antagonist 4," in a cell culture setting. The protocols are designed to be adaptable for various cancer cell lines, with a particular focus on prostate cancer cell lines as a model system.

Quantitative Data Summary

The following table summarizes the anti-proliferative and cytotoxic effects of various A3AR antagonists on the PC3 human prostate cancer cell line after 48 hours of treatment. This data can serve as a reference for designing experiments with "this compound."

| Compound | GI50 (µM) | TGI (µM) | LC50 (µM) |

| Cl-IB-MECA (Reference Agonist) | 18 | 44 | 110 |

| N6-(2,2-diphenylethyl)-2-phenylethynylAdo (12) | 14 | 29 | 59 |

| Compound 4 | - | - | 80 |

| Compound 5 | >100 | >100 | >100 |

| Compound 8 | 63 | >100 | >100 |

| Compound 13 | 38 | 81 | >100 |

| Compound 15 (Agonist) | 35 | 74 | >100 |

Data sourced from studies on PC3 prostate cancer cells.[6] GI50: concentration for 50% growth inhibition; TGI: concentration for total growth inhibition; LC50: concentration for 50% cell killing.

Signaling Pathways

A3AR antagonists exert their effects by blocking the canonical signaling pathways initiated by adenosine binding. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a cascade of downstream effects.

Caption: A3AR Antagonist Signaling Pathway.

Experimental Protocols

The following protocols provide a framework for studying the effects of "this compound" on cancer cells in culture.

Cell Culture and Maintenance

A standardized cell culture protocol is crucial for reproducible results. The following is a general guideline for prostate cancer cell lines like PC3, LNCaP, and DU-145.

Materials:

-

Prostate cancer cell line (e.g., PC3, ATCC® CRL-1435™)

-

Complete growth medium (e.g., RPMI-1640)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-75)

-

Cell culture plates (6-well, 96-well)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Prepare complete growth medium by supplementing the base medium with 10% FBS and 1% Penicillin-Streptomycin.

-

Culture cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.

-

Monitor cell growth and passage cells when they reach 80-90% confluency.

-

To passage, wash the cell monolayer with sterile PBS, then add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin with 5-7 mL of complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh complete growth medium and seed into new flasks or plates at the desired density.

Treatment with this compound

This protocol outlines the treatment of cultured cells with "this compound" for subsequent analysis.

Materials:

-

"this compound" stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Cultured cancer cells in appropriate plates (e.g., 96-well for viability assays)

-

Complete growth medium

Procedure:

-

Seed cells into the desired plate format and allow them to adhere and grow for 24 hours.

-

Prepare serial dilutions of "this compound" in complete growth medium from the stock solution. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1% DMSO).

-

Include a vehicle control group (medium with the same concentration of solvent as the highest antagonist concentration).

-

Remove the existing medium from the cells and replace it with the medium containing the different concentrations of "this compound" or the vehicle control.

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

Caption: Experimental Workflow for Cell Viability Assay.

Cell Viability Assessment (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[6]

Materials:

-

Treated cells in 96-well plates

-

Trichloroacetic acid (TCA), 10% (w/v), cold

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

Deionized water

-

Microplate reader (510 nm)

Procedure:

-

After the treatment period, gently add 50 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

-

Wash the plates five times with deionized water and allow them to air dry completely.

-

Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

-

Allow the plates to air dry completely.

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB dye.

-

Shake the plates for 5-10 minutes on a shaker to ensure complete solubilization.

-

Read the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell growth and plot dose-response curves to determine GI50, TGI, and LC50 values.

Conclusion

The provided protocols and data serve as a comprehensive guide for investigating the effects of "this compound" in a cell culture setting. By following these methodologies, researchers can obtain reliable and reproducible data on the anti-proliferative and cytotoxic potential of novel A3AR antagonists, contributing to the development of new cancer therapeutics. It is recommended to optimize these protocols for specific cell lines and experimental conditions.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. canfite.com [canfite.com]

- 3. researchgate.net [researchgate.net]

- 4. Adenosine A3 receptor antagonists as anti‐tumor treatment in human prostate cancer: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adenosine A3 receptor antagonists as anti‐tumor treatment in human prostate cancer: an in vitro study | Semantic Scholar [semanticscholar.org]

- 6. A3 Adenosine Receptor Antagonists with Nucleoside Structures and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of A3AR Antagonists in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of A3 adenosine receptor (A3AR) antagonists in mouse models. This document includes summaries of quantitative data for key compounds, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Introduction to A3AR Antagonism in Murine Models

The A3 adenosine receptor is a G protein-coupled receptor that, upon activation, typically couples to Gi, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] A3AR signaling can also involve the activation of phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways.[1] Due to its role in various pathophysiological processes, including inflammation, cancer, and ischemia, the A3AR is a significant target for therapeutic intervention.

A critical consideration for in vivo studies in mice is the significant species-dependent variation in A3AR pharmacology. Many A3AR antagonists that are potent in humans exhibit weak or no activity at the murine receptor.[2][3] Therefore, careful selection of an antagonist with proven efficacy in mice is paramount for the successful design and interpretation of preclinical studies. This document focuses on antagonists validated for use in murine models.

Quantitative Data Summary

The selection of an appropriate A3AR antagonist for in vivo studies in mice is critically dependent on its affinity and selectivity for the murine receptor. The following table summarizes the binding affinities (Ki values) of antagonists that have been validated for use in mice.

| Compound | Mouse A3AR Ki (nM) | Human A3AR Ki (nM) | Rat A3AR Ki (nM) | Reference |

| DPTN | 9.61 | 1.65 | 8.53 | [2] |

| MRS1523 | 349 | 43.9 | 216 | [2] |

| LJ-1888 | Not Reported | Not Reported | Not Reported | [4] |

Note: While a specific Ki value for LJ-1888 in mice was not found, it has been described as a selective, species-independent A3AR antagonist and used effectively in a mouse model of atherosclerosis.[1][4]

A3AR Signaling Pathway

The A3 adenosine receptor is a Gi-protein coupled receptor. Its activation initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. This pathway is a key mechanism through which A3AR exerts its effects on cellular function.

References

- 1. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. LJ-1888, a selective antagonist for the A3 adenosine receptor, ameliorates the development of atherosclerosis and hypercholesterolemia in apolipoprotein E knock-out mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for A3AR Antagonist 4 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

A3AR antagonist 4, also identified as Compound 1, is a selective antagonist for the A3 adenosine receptor (A3AR). The A3 adenosine receptor, a member of the G protein-coupled receptor family, is implicated in various physiological and pathological processes, including inflammation, cancer, and cardiac function. Understanding the in vitro pharmacology of this compound is crucial for its development as a potential therapeutic agent. These application notes provide an overview of its binding affinity and outline a general protocol for its use in cell-based assays.

Biochemical Profile

This compound demonstrates selectivity for the human A3 adenosine receptor over the A1 adenosine receptor. The inhibitory constant (Ki) is a measure of the antagonist's binding affinity to the receptor.

| Receptor Subtype | Ki Value |

| Human A3 Adenosine Receptor (hA3) | 30.8 nM[1] |

| Human A1 Adenosine Receptor (hA1) | 203 nM[1] |

Table 1: Binding Affinity of this compound

In Vitro Experimental Protocols

Due to the limited availability of specific published protocols for "this compound" or "Compound 1," a general methodology for characterizing an A3AR antagonist in a cell-based assay is provided below. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

General Protocol: cAMP Accumulation Assay

The A3 adenosine receptor is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. An antagonist will block this effect.

Objective: To determine the potency of this compound in blocking the agonist-induced inhibition of cAMP production in a human A3AR-expressing cell line.

Materials:

-

Human A3AR-expressing cells (e.g., CHO-hA3AR, HEK293-hA3AR)

-

Cell culture medium and supplements

-

A3AR agonist (e.g., NECA, Cl-IB-MECA)

-

Forskolin (to stimulate adenylyl cyclase)

-

This compound (Compound 1)

-

cAMP assay kit (e.g., HTRF, ELISA, LANCE)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Phosphodiesterase inhibitor (e.g., IBMX)

Procedure:

-

Cell Culture: Culture the A3AR-expressing cells according to standard protocols. Seed the cells into 96-well or 384-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in the assay buffer to obtain a range of concentrations. Also, prepare solutions of the A3AR agonist and forskolin.

-

Antagonist Incubation:

-

Wash the cells with assay buffer.

-

Add the different concentrations of this compound to the wells.

-

Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow the antagonist to bind to the receptors.

-

-

Agonist Stimulation:

-

Add the A3AR agonist at a concentration that gives a submaximal response (e.g., EC80) to all wells except the control wells.

-

Simultaneously, add forskolin to all wells to stimulate cAMP production.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells (if required by the assay kit).

-

Measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a concentration-response curve by plotting the cAMP levels against the logarithm of the this compound concentration.

-

Calculate the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced effect.

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the A3AR signaling pathway and a typical experimental workflow for antagonist characterization.

Caption: A3AR Signaling Pathway

Caption: Experimental Workflow for A3AR Antagonist Characterization

References

Application Notes and Protocols: Solubilization and Stability Testing of A3AR Antagonist 4

For Researchers, Scientists, and Drug Development Professionals

Introduction

The A3 adenosine receptor (A3AR) is a G protein-coupled receptor that has been identified as a therapeutic target for a variety of conditions, including inflammatory diseases and cancer.[1][2] A3AR antagonists are a class of small molecules that block the activity of this receptor and have shown potential in preclinical studies. "A3AR antagonist 4" represents a promising, yet challenging, candidate due to its poor aqueous solubility, a common characteristic of many biologically active small molecules.[3]

This document provides detailed application notes and protocols for the solubilization and stability testing of this compound. The aim is to provide researchers, scientists, and drug development professionals with a comprehensive guide to effectively formulate and assess the stability of this compound for preclinical and early-phase clinical research. Adherence to these protocols will ensure reliable and reproducible experimental results.

A3 Adenosine Receptor (A3AR) Signaling Pathway

A3ARs are coupled to Gi and Gq proteins. Upon activation, they can inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5] They can also activate phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in the mobilization of intracellular calcium and activation of protein kinase C (PKC). These signaling cascades can influence various cellular processes, including cell proliferation, apoptosis, and inflammation.[4][5]

Solubilization Protocol

Due to the lipophilic nature of many A3AR antagonists, achieving a suitable concentration in aqueous buffers for in vitro and in vivo studies is a significant challenge. The following protocol outlines a systematic approach to solubilize "this compound".

Materials

-

This compound (powder form)

-

Dimethyl sulfoxide (DMSO), analytical grade

-